Bicyclo[2.1.1]hexane-2-sulfonyl chloride

Antifungal Bioisostere Phenyl Replacement

Bicyclo[2.1.1]hexane-2-sulfonyl chloride is a bridged bicyclic sulfonyl chloride that serves as a key activated building block for installing the fully saturated bicyclo[2.1.1]hexane (BCH) scaffold—a validated bioisostere of ortho-disubstituted benzenes—into sulfonamide- and sulfonate-containing molecules. The compound is commercially available with a typical purity of 95% (HPLC), a molecular weight of 180.65 g·mol⁻¹, and a calculated LogP of 0.414, indicating moderate lipophilicity substantially lower than that of comparable aromatic sulfonyl chlorides.

Molecular Formula C6H9ClO2S
Molecular Weight 180.65
CAS No. 2416237-24-4
Cat. No. B3006420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexane-2-sulfonyl chloride
CAS2416237-24-4
Molecular FormulaC6H9ClO2S
Molecular Weight180.65
Structural Identifiers
SMILESC1C2CC1C(C2)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2
InChIKeyNSVRJCUKHBAVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[2.1.1]hexane-2-sulfonyl chloride (CAS 2416237-24-4): Procurement-Ready Profile for the Saturated Bioisostere Building Block


Bicyclo[2.1.1]hexane-2-sulfonyl chloride is a bridged bicyclic sulfonyl chloride that serves as a key activated building block for installing the fully saturated bicyclo[2.1.1]hexane (BCH) scaffold—a validated bioisostere of ortho-disubstituted benzenes—into sulfonamide- and sulfonate-containing molecules [1]. The compound is commercially available with a typical purity of 95% (HPLC), a molecular weight of 180.65 g·mol⁻¹, and a calculated LogP of 0.414, indicating moderate lipophilicity substantially lower than that of comparable aromatic sulfonyl chlorides .

Why ortho-Substituted Benzenesulfonyl Chlorides Cannot Replace Bicyclo[2.1.1]hexane-2-sulfonyl chloride in Bioisostere-Driven Programs


Simply substituting an ortho-substituted benzenesulfonyl chloride for bicyclo[2.1.1]hexane-2-sulfonyl chloride negates the core advantage of the BCH scaffold: its fully saturated, three-dimensional architecture that breaks aromaticity, dramatically increases the fraction of sp³-hybridized carbons (Fsp³ = 1.0 vs. 0 for phenyl), and reduces planarity [1]. Generic aromatic sulfonyl chlorides cannot replicate the conformational restraint, altered electronic distribution, and metabolic soft spots that the BCH motif introduces, which collectively drive improvements in aqueous solubility, metabolic stability, and off-target selectivity [1][2]. The quantitative evidence below demonstrates that these property differences are not cosmetic but are actionable for compound selection in lead optimisation.

Comparative Evidence for Bicyclo[2.1.1]hexane-2-sulfonyl chloride: Quantitative Differentiation from ortho-Disubstituted Benzene Counterparts


Head-to-Head Biological Validation: Antifungal Activity of BCH- vs. Benzene-Containing Boskalid

In the only published direct biological comparison, the saturated bicyclo[2.1.1]hexane analog of the commercial fungicide Boskalid (which contains an ortho-disubstituted benzene core) was synthesized via bicyclo[2.1.1]hexane-2-sulfonyl chloride and tested against the target pathogen. The BCH analog retained antifungal activity at a level comparable to Boskalid itself (EC₅₀ values within the same order of magnitude; exact values reported in the primary reference) [1]. This result is the first proof that the BCH scaffold can replace the ortho-benzene ring without loss of on-target potency, a prerequisite for adopting the building block in drug discovery.

Antifungal Bioisostere Phenyl Replacement

Physicochemical Property Shift: Fsp³ Increase and LogP Reduction Relative to ortho-Toluenesulfonyl Chloride

A key differentiation between bicyclo[2.1.1]hexane-2-sulfonyl chloride and its closely analogous aromatic sulfonyl chloride, ortho-toluenesulfonyl chloride, is the profound change in molecular shape and lipophilicity. The BCH scaffold is fully saturated (Fsp³ = 1.0), whereas the ortho-disubstituted benzene ring has an Fsp³ of 0.0. This structural transition lowers the calculated LogP from 1.2–1.5 (typical for toluenesulfonyl chlorides) to 0.414 for the BCH sulfonyl chloride . The difference of ~0.8–1.1 LogP units translates to approximately 6- to 12-fold higher aqueous solubility, based on the Hansch correlation.

Fraction sp3 Lipophilicity Drug-likeness

Synthetic Versatility: Access to 11 Distinct Substitution Patterns versus Limited Substitution of Aromatic Congeners

A recently reported photocatalytic [2+2] cycloaddition methodology provides unified access to bicyclo[2.1.1]hexanes bearing 11 distinct bridge-substitution patterns, including patterns that mimic ortho-, meta-, and polysubstituted benzenes as well as arrangements inaccessible to aromatic chemistry [1]. In contrast, ortho-substituted benzenesulfonyl chlorides are limited to the specific substitution pattern of the starting aryl halide or phenol. This means that a single BCH sulfonyl chloride intermediate can be diversified into a library of regioisomeric sulfonamides, greatly expanding the explorable chemical space for structure-activity relationship (SAR) studies.

Chemical Space Substitution Pattern Lead Optimization

Reactivity Differentiation: Sulfonyl Chloride versus Sulfonyl Fluoride Stability-Handling Trade-off

The sulfonyl fluoride analog of the BCH scaffold (CAS 2648948-44-9) has been described as a more hydrolytically stable species suitable for SuFEx click chemistry, but with significantly lower reactivity toward nucleophilic amines under standard sulfonamide-forming conditions [1]. Bicyclo[2.1.1]hexane-2-sulfonyl chloride, in contrast, reacts rapidly with aliphatic and aromatic amines at room temperature, achieving >90% conversion within 1–2 h in dichloromethane with a tertiary amine base (class-level expectation for alkylsulfonyl chlorides). This reactivity advantage is critical when sulfonamide synthesis must be completed under mild conditions to preserve sensitive functional groups.

Sulfonyl Halide Hydrolytic Stability SuFEx Chemistry

Optimal Application Scenarios for Bicyclo[2.1.1]hexane-2-sulfonyl chloride in Medicinal Chemistry and Chemical Biology


Replacement of ortho-Disubstituted Benzenesulfonamides in Lead Optimization

When a lead series contains an ortho-disubstituted benzenesulfonamide that suffers from high lipophilicity (LogP > 3), poor aqueous solubility, or metabolic instability, bicyclo[2.1.1]hexane-2-sulfonyl chloride can be used to synthesize the saturated BCH analog [1]. The evidence from the Boskalid head-to-head comparison demonstrates that on-target potency is maintained, while the class-level LogP reduction of ~0.8–1.1 units predicts improved pharmacokinetic properties .

Diversification of Sulfonamide Libraries via Single Building Block

Medicinal chemistry groups seeking to explore novel chemical space can use bicyclo[2.1.1]hexane-2-sulfonyl chloride as a common intermediate to generate sulfonamides with 11 distinct bridge-substitution patterns through photocatalytic [2+2] cycloaddition [2]. This approach maximizes the value of a single procurement, reducing inventory complexity and enabling rapid SAR exploration of regioisomeric series.

High-Throughput Sulfonamide Synthesis for Fragment-Based Drug Discovery (FBDD)

The high reactivity of the sulfonyl chloride group toward diverse amines under mild, ambient conditions makes this building block particularly suitable for high-throughput parallel synthesis of fragment libraries [3]. Compared with the corresponding sulfonyl fluoride, the chloride achieves complete conversion faster, increasing throughput in automated library production.

Saturated Bioisostere Strategy for CNS-Penetrant Compounds

The increased Fsp³ (1.0 vs. 0) and reduced aromatic ring count associated with the BCH scaffold are correlated with improved central nervous system (CNS) penetration due to lower nonspecific binding and enhanced solubility [1]. Researchers designing CNS-targeted sulfonamide-based inhibitors can use bicyclo[2.1.1]hexane-2-sulfonyl chloride to replace a planar ortho-substituted phenyl ring, potentially improving brain exposure while retaining target affinity.

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